{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine
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Overview
Description
{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine is an organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by reduction and amination . Industrial production methods often involve the use of trifluoromethylation reagents such as trifluoromethyl copper, which undergoes nucleophilic substitution reactions .
Chemical Reactions Analysis
{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted amines and fluorinated aromatic compounds. What sets {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propyl)amine apart is its unique combination of fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties . Some similar compounds are:
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 4-Fluoro-3-(trifluoromethyl)phenylamine .
This compound’s unique structure makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4N/c1-2-3-16-7-8-4-9(11(13,14)15)6-10(12)5-8/h4-6,16H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSQDCMOTNHHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC(=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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